N-Benzyl-1-biphenyl-4-ylmethanamine
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Overview
Description
N-Benzyl-1-biphenyl-4-ylmethanamine is an organic compound with the molecular formula C20H19N It is a derivative of biphenyl and is characterized by the presence of a benzyl group attached to the nitrogen atom of a biphenyl-4-ylmethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-biphenyl-4-ylmethanamine typically involves the reaction of biphenyl-4-ylmethanamine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-biphenyl-4-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Biphenyl-4-ylmethanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Benzyl-1-biphenyl-4-ylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its structural similarity to certain bioactive molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-1-biphenyl-4-ylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-1-phenylmethanamine: Similar structure but lacks the biphenyl group.
N-Benzyl-1-naphthylmethanamine: Contains a naphthyl group instead of a biphenyl group.
N-Benzyl-1-anthracenylmethanamine: Features an anthracenyl group.
Uniqueness
N-Benzyl-1-biphenyl-4-ylmethanamine is unique due to the presence of both a benzyl group and a biphenyl structure, which can confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
1-phenyl-N-[(4-phenylphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-3-7-17(8-4-1)15-21-16-18-11-13-20(14-12-18)19-9-5-2-6-10-19/h1-14,21H,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTFPRQYGUIJDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361158 |
Source
|
Record name | N-Benzyl-1-([1,1'-biphenyl]-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294885-81-7 |
Source
|
Record name | N-Benzyl-1-([1,1'-biphenyl]-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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